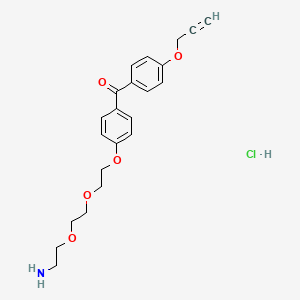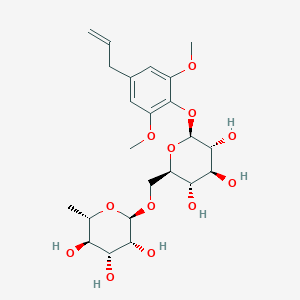![molecular formula C26H40O3 B11936163 (1R,3R)-5-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B11936163.png)
(1R,3R)-5-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inecalcitol is a synthetic analogue of calcitriol, the naturally active metabolite of vitamin D. It is known for its potent effects on calcium and phosphate metabolism, making it a promising candidate for the treatment of various diseases, including prostate cancer, psoriasis, and hyperparathyroidism .
Preparation Methods
The synthesis of inecalcitol involves several steps, starting from commercially available precursors. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as oxidation, reduction, and substitution. The final product is obtained through purification processes like crystallization or chromatography . Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Inecalcitol undergoes various chemical reactions, including:
Oxidation: Inecalcitol can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups, altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its therapeutic potential.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically more active or stable analogues of inecalcitol .
Scientific Research Applications
Inecalcitol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on vitamin D analogues.
Biology: Inecalcitol is employed in research to understand its role in calcium and phosphate metabolism.
Mechanism of Action
Inecalcitol exerts its effects by activating the vitamin D receptor, a nuclear receptor that regulates the expression of genes involved in calcium and phosphate metabolism. It enhances the binding of coactivators to the vitamin D receptor, leading to increased transcriptional activity. This results in the regulation of calcium absorption from the gut, storage in bones, and excretion by the kidneys . The molecular targets and pathways involved include the vitamin D response elements, steroid receptor coactivator 1, and the caspase pathway for inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Inecalcitol is compared with other vitamin D analogues, such as calcitriol and alfacalcidol. While calcitriol is the naturally active form of vitamin D, inecalcitol has been designed to have higher antiproliferative effects and lower hypercalcemic activity . Alfacalcidol, another analogue, is used primarily for its effects on bone metabolism. Inecalcitol’s uniqueness lies in its enhanced binding to the vitamin D receptor and its potent antitumor activity, making it a promising candidate for cancer therapy .
Similar Compounds
- Calcitriol
- Alfacalcidol
- Paricalcitol
Properties
Molecular Formula |
C26H40O3 |
|---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(1R,3R)-5-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol |
InChI |
InChI=1S/C26H40O3/c1-18(7-5-13-25(2,3)29)23-11-12-24-20(8-6-14-26(23,24)4)10-9-19-15-21(27)17-22(28)16-19/h9-10,18,21-24,27-29H,6-8,11-12,14-17H2,1-4H3/t18-,21-,22-,23-,24+,26-/m1/s1 |
InChI Key |
HHGRMHMXKPQNGF-VTQYNGMESA-N |
Isomeric SMILES |
C[C@H](CC#CC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=CC=C3C[C@H](C[C@@H](C3)O)O)C |
Canonical SMILES |
CC(CC#CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936089.png)


![2-[2,2-Dimethyl-7-oxo-6(S)-[3-phenyl-2(S)-sulfanylpropanamido]hexahydro-1H-azepin-1-yl]acetic acid](/img/structure/B11936120.png)




![[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936146.png)
![(1S,2S,4S,6R,7S,8R,9S,12S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B11936153.png)

![heptadecan-9-yl 8-[3-hydroxypropyl-(7-oxo-7-undecoxyheptyl)amino]octanoate](/img/structure/B11936165.png)


